molecular formula C21H20O8 B11134323 Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate

Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate

Cat. No.: B11134323
M. Wt: 400.4 g/mol
InChI Key: FRDUSOUSJGSPPL-UWVJOHFNSA-N
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Description

Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate is a complex organic compound featuring a benzo-furan core linked to a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo-furan core, followed by the introduction of the trimethoxyphenyl group through a condensation reaction. The final step involves esterification to form the methyl ester.

    Preparation of Benzo-furan Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Condensation Reaction: The benzo-furan core is reacted with 2,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the methylene bridge.

    Esterification: The final product is obtained by reacting the intermediate with methyl chloroacetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, making the compound effective in modulating biological pathways.

Molecular Targets and Pathways

    Enzymes: Inhibition of enzymes like tubulin polymerase, which is crucial for cell division.

    Receptors: Binding to specific receptors involved in signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate stands out due to its specific substitution pattern on the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biological Activity

Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C22H22O7
  • Molecular Weight : Approximately 398.4 g/mol

The presence of various functional groups, including a methyl ester and methoxy-substituted phenyl groups, suggests a potential for diverse interactions within biological systems. The methoxy groups are particularly noted for their antioxidant properties, which may contribute to the compound's overall biological activity .

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Anticancer Properties : Compounds with similar structural features have shown promise as anticancer agents. The presence of the benzo[furan] moiety is hypothesized to enhance cytotoxicity against various cancer cell lines due to its ability to interfere with cellular processes .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties attributed to the trimethoxyphenyl group. Methoxy-substituted phenols are known for their ability to inhibit inflammatory pathways.
  • Antimicrobial Activity : Initial findings suggest that the compound may exhibit antimicrobial effects against certain pathogens. This activity is likely linked to its structural components that disrupt microbial cell integrity or function .

Anticancer Activity

A study investigating the cytotoxic effects of similar compounds on human cancer cell lines demonstrated significant inhibition of cell proliferation. For instance, derivatives with methoxy groups showed enhanced activity against prostate cancer (PC3) and colon cancer (HT29) cell lines, indicating a potential pathway for therapeutic development .

In Vitro Studies

In vitro assays have been employed to evaluate the antimicrobial activity of this compound against various bacterial strains. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Type Observations
AnticancerSignificant cytotoxicity against PC3 and HT29 cell lines
Anti-inflammatoryPotential inhibition of inflammatory pathways
AntimicrobialMIC values comparable to standard antibiotics

Properties

Molecular Formula

C21H20O8

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C21H20O8/c1-24-15-10-18(26-3)17(25-2)7-12(15)8-19-21(23)14-6-5-13(9-16(14)29-19)28-11-20(22)27-4/h5-10H,11H2,1-4H3/b19-8-

InChI Key

FRDUSOUSJGSPPL-UWVJOHFNSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC)OC

Origin of Product

United States

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